molecular formula C14H19NO3 B028695 Boc-(S)-3-Amino-3-phenylpropanal CAS No. 135865-78-0

Boc-(S)-3-Amino-3-phenylpropanal

Cat. No.: B028695
CAS No.: 135865-78-0
M. Wt: 249.3 g/mol
InChI Key: ZGPCDZZHEWGTEU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-3-Amino-3-phenylpropanal is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic synthesis, particularly in the field of peptide synthesis, due to its stability and reactivity under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-phenylpropanal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids and derivatives like this compound often employs solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides and amino acid derivatives by anchoring the C-terminus of the peptide chain to an insoluble resin support and assembling the peptide chain through iterative cycles of coupling and deprotection .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-phenylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Acidic Conditions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted amino derivatives

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-phenylpropanal primarily involves the reactivity of the Boc-protected amino group and the aldehyde functional group. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. The aldehyde group can undergo various transformations, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-3-Amino-3-phenylpropanoic acid
  • Boc-(S)-3-Amino-3-phenylpropanol
  • Fmoc-(S)-3-Amino-3-phenylpropanal

Uniqueness

Boc-(S)-3-Amino-3-phenylpropanal is unique due to its combination of a Boc-protected amino group and an aldehyde functional group. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCDZZHEWGTEU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.63 g of tert-butyl 3-hydroxy-1-phenylpropylcarbamate (Formula 11) in 15 mL of dimethyl sulfoxide (DMSO) was added 2.72 mL of triethylamine. The solution was cooled to 0° C. and 3.1 g of sulfur trioxide pyridine complex in 15 mL of DMSO was added. The reaction mixture was stirred at room temperature for 1 hour then poured onto ice-water and extracted with ethyl acetate. The combined ethyl acetate layers were washed with 10% acetic acid, water, 5% sodium bicarbonate, and brine, dried over sodium sulfate and concentrated. Column chromatography (40% ethyl acetate/hexane) gave 1.2 g (74%) of tert-butyl-3-oxo-1-phenylpropylcarbamate (Formula 12) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.43 (s, 9H), 2.89-2.96 (m, 2H), 5.23 (br, 1H), 5.32 (br, 1H), 7.27-7.37 (m, 5H), 9.74 (m, 1H).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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